

5-Bromo-3,3'-bipyridine CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Bromo-3,3'-bipyridine

Cat. No.: B105563

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Technical Guide: 5-Bromo-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Bromo-3,3'-bipyridine**, a key intermediate in synthetic chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug discovery and materials science.

Core Compound Information

5-Bromo-3,3'-bipyridine is a heterocyclic compound featuring two pyridine rings linked at the 3-position, with a bromine substituent at the 5-position of one ring. This structure makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the bipyridine core is a well-established ligand for a multitude of metal catalysts and functional materials.

Physicochemical and Identification Data

The key quantitative and identifying data for **5-Bromo-3,3'-bipyridine** are summarized in the table below for easy reference.

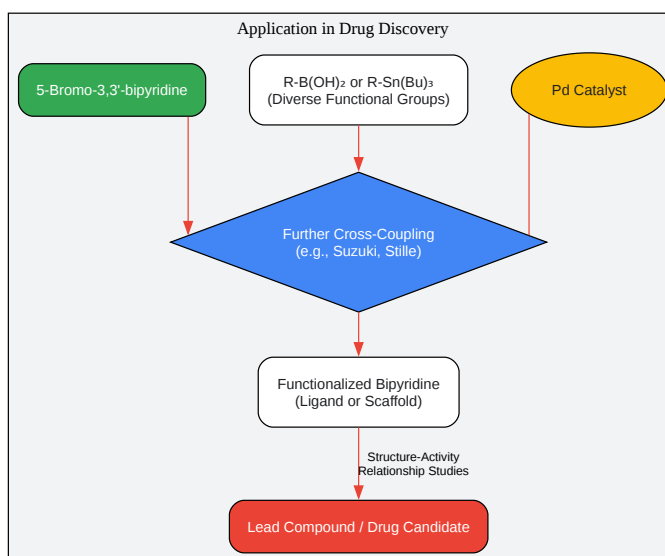
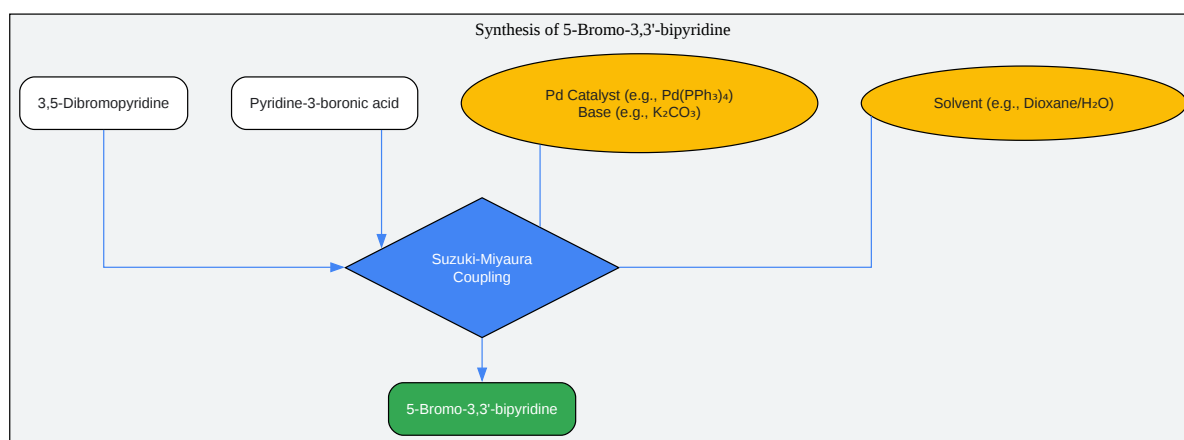
Identifier	Value	Citation(s)
CAS Number	15862-22-3	[1]
Molecular Formula	C ₁₀ H ₇ BrN ₂	[1]
Molecular Weight	235.083 g/mol	[1]
InChI	InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H	[1]
InChIKey	NNNYHNUZYYNHCS-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=CN=C1)C2=CC(=CN=C2)Br	[1]

Synthesis of 5-Bromo-3,3'-bipyridine

The synthesis of **5-Bromo-3,3'-bipyridine** is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance. The general strategy involves the coupling of a pyridine boronic acid (or its ester) with a bromopyridine.

Illustrative Synthesis Workflow

The following diagram illustrates a typical Suzuki-Miyaura cross-coupling approach for the synthesis of **5-Bromo-3,3'-bipyridine** and its subsequent use as a versatile intermediate in drug discovery.



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Synthetic pathway and application workflow for **5-Bromo-3,3'-bipyridine**.

Experimental Protocols

The following is an illustrative protocol for the synthesis of **5-Bromo-3,3'-bipyridine** via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for bipyridine synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Objective: To synthesize **5-Bromo-3,3'-bipyridine** from 3,5-dibromopyridine and pyridine-3-boronic acid.

Materials:

- 3,5-Dibromopyridine
- Pyridine-3-boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Schlenk flask or round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate

- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator
- Chromatography column

Procedure:

- **Reaction Setup:** To a dry Schlenk flask, add 3,5-dibromopyridine (1.0 equivalent), pyridine-3-boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
- **Catalyst Addition:** Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the limiting reagent, use 4 mL of dioxane and 1 mL of water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **5-Bromo-3,3'-bipyridine**.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Key Reaction Parameters

The table below summarizes the typical parameters for the Suzuki-Miyaura synthesis of **5-Bromo-3,3'-bipyridine**. Optimization may be required depending on the specific scale and laboratory conditions.

Parameter	Recommended Value/Condition	Purpose
Palladium Catalyst	$\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$	Catalyzes the C-C bond formation.
Catalyst Loading	2-10 mol %	A higher loading may be needed for pyridine substrates. [3]
Base	K_2CO_3 , Cs_2CO_3 , K_3PO_4	Activates the boronic acid for transmetalation.
Solvent System	1,4-Dioxane/Water, DMF, Toluene/Ethanol/Water	Solubilizes reactants and facilitates the reaction.
Temperature	80-110 °C	Provides thermal energy for the catalytic cycle.
Atmosphere	Inert (Nitrogen or Argon)	Prevents degradation of the catalyst and reagents.

Applications in Research and Drug Development

Bipyridine derivatives are fundamental components in various fields of chemical research.[2] **5-Bromo-3,3'-bipyridine** serves as a key intermediate, leveraging its dual functionality.

- **Ligand Synthesis:** The bipyridine scaffold is an excellent chelating ligand for various transition metals. Metal complexes derived from functionalized 3,3'-bipyridines are investigated for their catalytic, photophysical, and electrochemical properties.
- **Pharmaceutical Scaffolding:** As a heterocyclic building block, it is used in the synthesis of complex organic molecules with potential biological activity.[2] The bromo-substituent acts as a versatile handle for introducing molecular diversity through further cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the systematic modification of a lead compound's structure to optimize its efficacy, selectivity, and pharmacokinetic properties in drug discovery programs.
- **Materials Science:** Bipyridine-containing polymers and supramolecular assemblies are utilized in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. The ability to functionalize the 5-position allows for the tuning of the electronic and physical properties of these materials.

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